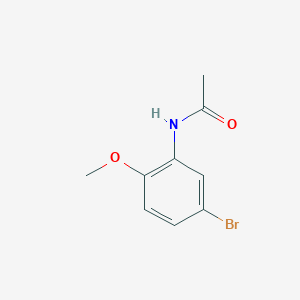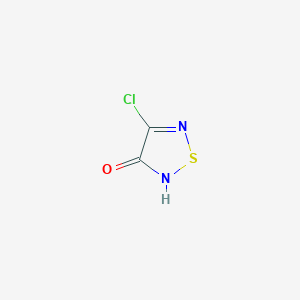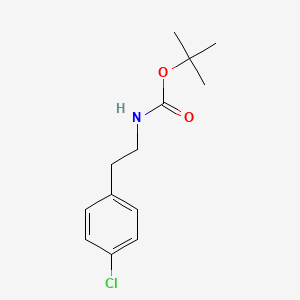
N-(2-(4-clorofenil)etil)carbamato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate, also known as TBEC, is an organic compound that has been used in many scientific and industrial applications. It is a colorless, odorless, and non-toxic compound that has a wide range of uses, from synthesizing organic compounds to being used as a reagent in chemical reactions. TBEC is also used in the synthesis of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
Síntesis de Antibióticos
N-(2-(4-clorofenil)etil)carbamato de tert-butilo: es un intermedio importante en la síntesis de ceftolozano, un antibiótico cefalosporínico de quinta generación . Ceftolozano exhibe una fuerte actividad contra bacterias Gram-positivas y Gram-negativas, incluidas Pseudomonas aeruginosa y cepas multirresistentes . El papel del compuesto en el proceso de síntesis involucra varios pasos, incluyendo aminación, reducción, esterificación y condensación, lo que lleva a un rendimiento general del 59.5% .
Agentes Antimicrobianos
Los análogos del compuesto han sido estudiados por su actividad antimicrobiana. Por ejemplo, los análogos de o-fenilendiamina-tert-butil-N-1,2,3-triazol carbamato han mostrado efectividad contra varias cepas bacterianas como Staphylococcus aureus y Escherichia coli, así como hongos como Candida albicans . Estos estudios resaltan el potencial de los derivados de This compound como agentes antimicrobianos.
Síntesis Catalizada por Paladio
Este compuesto se ha utilizado en procesos de síntesis catalizados por paladio para crear anilinas N-Boc-protegidas . Dichas anilinas son valiosas en la industria farmacéutica para el desarrollo de varios medicamentos debido a su capacidad de actuar como intermediarios en la síntesis de moléculas más complejas.
Síntesis de Pirroles Tetrasustituidos
This compound: se ha utilizado en la síntesis de pirroles tetrasustituidos, que están funcionalizados con grupos éster o cetona en la posición C-3 . Estos pirroles son significativos en la química medicinal por sus posibles propiedades farmacológicas.
Precursor de Nuevos Compuestos
El compuesto sirve como precursor para derivaciones selectivas, proporcionando acceso a nuevos compuestos que exploran espacios químicos complementarios a los sistemas de anillos de piperidina. Esto es particularmente relevante en el descubrimiento de fármacos, donde constantemente se buscan nuevos andamios para el desarrollo de nuevos agentes terapéuticos.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Carbamates are generally known to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects and mammals .
Mode of Action
Carbamates, including Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate, typically work by reversibly inactivating acetylcholinesterase. This inactivation disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft and overstimulation of the postsynaptic neuron .
Biochemical Pathways
Carbamates generally affect the cholinergic pathway by inhibiting acetylcholinesterase, leading to an overstimulation of the nervous system .
Pharmacokinetics
Carbamates are generally well absorbed by the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of acetylcholinesterase by carbamates can lead to symptoms of cholinergic excess, including salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (sludge syndrome) .
Análisis Bioquímico
Biochemical Properties
Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity. For example, Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate may inhibit enzymes that are crucial for cellular metabolism, leading to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate can impact cell signaling pathways by binding to receptors or other signaling molecules, thereby modulating their activity .
Molecular Mechanism
The molecular mechanism of action of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, inhibiting or activating them, which in turn affects various biochemical pathways . For example, it may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. Additionally, Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in metabolic pathways and gene expression . Additionally, high doses of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate may result in toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that are crucial for cellular metabolism . This compound can affect metabolic flux by inhibiting or activating enzymes involved in key biochemical reactions. For example, it may inhibit enzymes that are responsible for the breakdown of certain metabolites, leading to an accumulation of these metabolites in the cell .
Transport and Distribution
The transport and distribution of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate within cells and tissues are important factors that influence its activity and function . This compound can be transported across cell membranes by specific transporters or binding proteins, which can affect its localization and accumulation within the cell . Additionally, the distribution of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate within tissues can vary, depending on factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate can affect its activity and function within the cell . This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate may be localized to the mitochondria, where it can influence mitochondrial function and metabolism . Additionally, its localization to other organelles, such as the nucleus or endoplasmic reticulum, can affect its interactions with biomolecules and its overall activity within the cell .
Propiedades
IUPAC Name |
tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJONERMNYANKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441818 |
Source


|
| Record name | Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167886-56-8 |
Source


|
| Record name | Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)
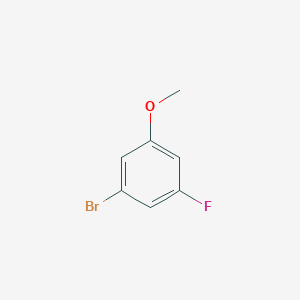
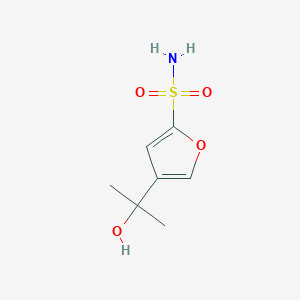
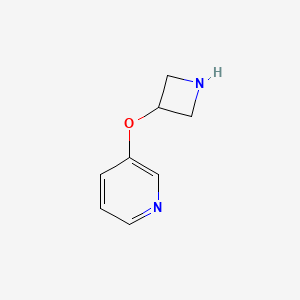
![4-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1278281.png)
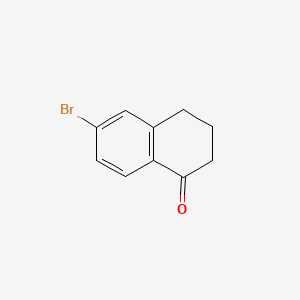
![5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1278290.png)
